
(2e)-4,6-Diamino-2-imino-5-nitropyrimidin-1(2h)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2e)-4,6-Diamino-2-imino-5-nitropyrimidin-1(2h)-ol is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of amino, imino, and nitro functional groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2e)-4,6-Diamino-2-imino-5-nitropyrimidin-1(2h)-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a pyrimidine derivative followed by the introduction of amino groups through amination reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amino group under appropriate conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide and a suitable leaving group.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(2e)-4,6-Diamino-2-imino-5-nitropyrimidin-1(2h)-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2e)-4,6-Diamino-2-imino-5-nitropyrimidin-1(2h)-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of multiple functional groups allows it to participate in various biochemical pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
4,6-Diamino-2-imino-5-nitropyrimidine: Similar structure but lacks the hydroxyl group.
4,6-Diamino-2-imino-5-nitro-1,3-diazine: Contains a diazine ring instead of a pyrimidine ring.
Uniqueness: (2e)-4,6-Diamino-2-imino-5-nitropyrimidin-1(2h)-ol is unique due to the presence of the hydroxyl group at the 1-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
CAS No. |
20460-75-7 |
|---|---|
Molecular Formula |
C4H6N6O3 |
Molecular Weight |
186.13 g/mol |
IUPAC Name |
1-hydroxy-2-imino-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C4H6N6O3/c5-2-1(10(12)13)3(6)9(11)4(7)8-2/h11H,6H2,(H3,5,7,8) |
InChI Key |
LRZFKXPHEPQNIX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N(C(=N)N=C1N)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


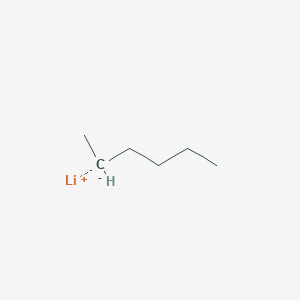

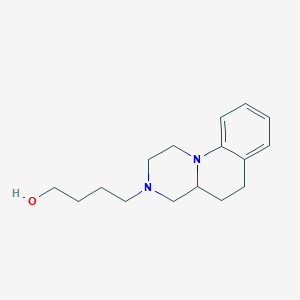
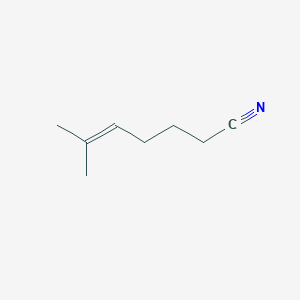
![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
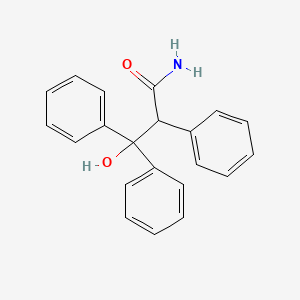
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)
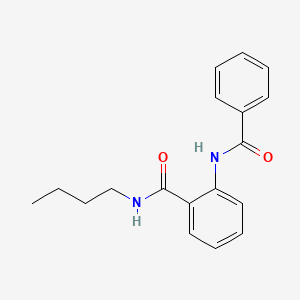
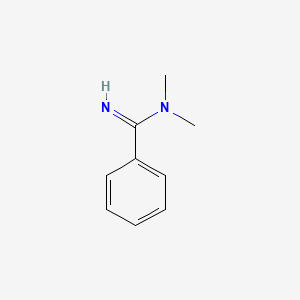

![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)

![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)

